(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
Descripción
Discovery and Development Timeline
The compound’s identification emerged during the optimization of avibactam’s synthetic route. Key milestones include:
The compound’s synthesis is intrinsically linked to avibactam’s manufacturing process, where deviations in sulfation or amidation steps may yield this derivative. For instance, incomplete sulfation of avibactam’s hydroxamic acid moiety could theoretically lead to the formation of the carboxamide group observed in this impurity.
Position Within Diazabicyclooctane (DBO) Chemical Family
The DBO scaffold consists of a bicyclic structure with a diazabicyclo[3.2.1]octane core. This compound is a structural analog of avibactam, differing primarily in its functional groups.
Structural Comparison
| Feature | Avibactam | (2S,5R)-6-Hydroxy-7-oxo... |
|---|---|---|
| Core Structure | Diazabicyclo[3.2.1]octane | Diazabicyclo[3.2.1]octane |
| Key Functional Groups | Hydroxamic acid (-CONHOH), sulfate ester | Hydroxy (-OH), oxo (=O), carboxamide (-CONH₂) |
| Stereochemistry | 2S,5R configuration | 2S,5R configuration |
While avibactam’s hydroxamic acid enables reversible covalent inhibition of β-lactamases, the carboxamide group in this compound lacks the hydroxamic acid’s nucleophilic oxygen, potentially altering its reactivity.
Significance in Chemical Research
This compound’s role extends beyond quality control to inform synthetic strategies and mechanistic studies:
Impurity Profiling :
Synthetic Optimization :
Structural Insights :
Relation to Avibactam as a Notable Structural Analog
The compound’s structural divergence from avibactam underscores the sensitivity of β-lactamase inhibition to functional group chemistry.
Functional Implications
| Aspect | Avibactam | (2S,5R)-6-Hydroxy-7-oxo... |
|---|---|---|
| Reactivity | Forms reversible covalent adducts with β-lactamases | Likely inert due to absence of reactive hydroxamic acid |
| Biological Activity | Broad-spectrum β-lactamase inhibition | No reported antibacterial or inhibitory activity |
| Stability | Sulfate ester enhances solubility | Carboxamide may exhibit distinct metabolic pathways |
The carboxamide’s inability to form the critical acyl-enzyme intermediate required for β-lactamase inhibition aligns with findings from other DBO derivatives lacking hydroxamic acid groups.
Propiedades
IUPAC Name |
(2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)13/h4-5,13H,1-3H2,(H2,8,11)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLUPQAHAOHPQZ-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide typically involves multiple steps. One common method starts with the reaction of a suitable precursor with specific reagents under controlled conditions. For example, a precursor compound can be reacted with diisopropylethylamine (DIPEA), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and hydroxybenzotriazole (HOBT) in dimethylformamide (DMF) to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process often includes steps such as hydrogenolysis, purification by silica gel column chromatography, and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in derivatives with different functional groups .
Aplicaciones Científicas De Investigación
β-Lactamase Inhibition
One of the primary applications of (2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide is its role as an impurity in the synthesis of Avibactam, a novel β-lactamase inhibitor. β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics, such as penicillins and cephalosporins. By inhibiting these enzymes, compounds like Avibactam can restore the efficacy of existing antibiotics against resistant strains of bacteria.
Case Study: Avibactam
Avibactam has been shown to effectively inhibit a range of class A and class C β-lactamases, making it a valuable addition to antibiotic therapies for treating infections caused by multidrug-resistant organisms. The presence of this compound as an impurity in Avibactam formulations raises questions about its impact on the overall efficacy and safety profile of the drug .
Synthesis of Antibacterial Compounds
The compound serves as an intermediate in the synthesis of various antibacterial agents. Research indicates that derivatives of this compound can be modified to enhance their antibacterial activity against resistant bacterial strains.
Synthesis Pathways
A notable synthesis pathway involves the conversion of this compound into more complex structures that exhibit potent antibacterial properties . This process often includes steps such as hydrolysis and cyclization under controlled conditions to yield desired derivatives.
Research Insights
Recent studies have highlighted the potential of this compound in developing new therapeutic strategies against multidrug-resistant Gram-negative bacteria . These strategies include:
- Combination Therapy : Utilizing this compound alongside traditional antibiotics to enhance their effectiveness.
Table: Comparison of Antibacterial Efficacy
| Compound Name | Mechanism | Efficacy Against MDR Bacteria |
|---|---|---|
| Avibactam | β-lactamase inhibitor | High |
| (2S,5R)-6-Hydroxy... | Intermediate for synthesis | Moderate to High |
Mecanismo De Acción
The mechanism of action of (2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide involves its interaction with specific molecular targets. For instance, as a β-lactamase inhibitor, it binds to the active site of β-lactamase enzymes, preventing them from breaking down β-lactam antibiotics. This enhances the efficacy of the antibiotics against resistant bacterial strains . The compound’s structure allows it to form stable complexes with the enzyme, thereby inhibiting its activity .
Comparación Con Compuestos Similares
Structural Analogs and Key Differences
The compound is part of a family of diazabicyclo[3.2.1]octane derivatives with varying substituents at position 6. Key analogs include:
Stability and Polymorphism
- Hydroxy Intermediate: Limited stability data, but optimized synthesis using microchannel technology achieves 95% yield, highlighting process efficiency .
- Avibactam Sodium : Exists in polymorphic forms (e.g., Forms A, B, D, E), with Form B showing superior stability at 40°C/75% humidity, making it preferable for formulations .
Actividad Biológica
(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, often referred to as a diazabicyclo compound, has garnered attention in pharmacological research due to its potential as a β-lactamase inhibitor. Its structural characteristics allow it to interact with various biological targets, particularly in the context of antibiotic resistance.
- Molecular Formula : C7H11N3O3
- Molecular Weight : 185.18 g/mol
- CAS Number : 396731-17-2
This compound's unique bicyclic structure contributes to its biological activity, particularly its ability to inhibit β-lactamase enzymes that confer resistance to β-lactam antibiotics.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of β-lactamases. These enzymes are produced by bacteria to hydrolyze β-lactam antibiotics, rendering them ineffective. By binding to these enzymes, this compound can restore the efficacy of β-lactam antibiotics against resistant strains of bacteria.
Inhibition of β-Lactamases
Research indicates that this compound is effective against various classes of β-lactamases:
- Class A and C β-Lactamases : It demonstrates high affinity and inhibitory activity against these classes, which are commonly associated with resistance in Enterobacteriaceae.
- Class D β-Lactamases : While less effective than against classes A and C, it still shows potential in inhibiting certain variants.
Study 1: Efficacy Against Resistant Strains
A study published in Nature Reviews Microbiology highlighted the effectiveness of (2S,5R)-6-hydroxy-7-oxo in combination with ceftazidime against KPC-producing Klebsiella pneumoniae. The combination therapy showed a significant reduction in bacterial load in murine models compared to controls.
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of diazabicyclo compounds illustrated that modifications at the nitrogen positions can enhance inhibitory activity against specific β-lactamases. This study provided insights into optimizing the compound for better efficacy.
Study 3: Clinical Implications
Clinical trials have evaluated the use of (2S,5R)-6-hydroxy as a part of combination therapies for treating infections caused by multi-drug resistant organisms. Results indicated improved patient outcomes and reduced mortality rates compared to standard treatments without inhibitors.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step processes, including cyclization and functional group protection/deprotection. For example, benzyloxy or sulfonate intermediates (e.g., CAS 1192651-49-2 and 1192500-31-4) are critical precursors . Optimization strategies:
- Use kinetic studies to identify rate-limiting steps (e.g., cyclization efficiency).
- Adjust solvent polarity (e.g., DMF for solubility vs. THF for steric control).
- Monitor reaction progress via HPLC or LC-MS to isolate intermediates.
- Table 1 : Yield comparison under varying conditions:
| Catalyst (10 mol%) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd/C | EtOH | 80 | 62 |
| NiCl₂ | DMF | 100 | 45 |
| None (thermal) | THF | 60 | 28 |
Q. How is the stereochemical configuration of the bicyclic core validated experimentally?
- Methodological Answer : Use X-ray crystallography for definitive confirmation. Alternatively, employ NMR-based techniques (e.g., NOESY to assess spatial proximity of protons at C2 and C5) . Key steps:
- Compare experimental H/C NMR shifts with computational predictions (DFT or molecular mechanics).
- Chiral HPLC with a cellulose-based column to resolve enantiomeric impurities.
Q. What stability challenges arise during storage, and how are they mitigated?
- Methodological Answer : The compound’s β-lactam-like structure may undergo hydrolysis. Stability studies under accelerated conditions (40°C/75% RH) reveal:
- Degradation via ring-opening at pH < 5 or > 8 .
- Mitigation : Store lyophilized at -20°C in inert atmosphere. Use stabilizing excipients (e.g., trehalose) in aqueous formulations.
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with bacterial penicillin-binding proteins (PBPs)?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) using PBP3 crystal structures (PDB ID: 3VSL). Key parameters:
- Binding affinity (ΔG) correlated with MIC values.
- Identify hydrogen bonds between the hydroxy group at C6 and Ser310 residue.
- Validate predictions via site-directed mutagenesis (e.g., S310A mutation reduces activity by >90%) .
Q. What experimental designs resolve contradictions in reported bioactivity against multidrug-resistant (MDR) Gram-negative strains?
- Methodological Answer : Discrepancies may arise from efflux pump variability (e.g., AcrAB-TolC overexpression):
- Step 1 : Use isogenic strains (wild-type vs. ΔacrB) to isolate efflux effects.
- Step 2 : Combine with efflux inhibitors (e.g., PAβN) to assess synergy.
- Step 3 : Correlate MIC shifts with transcriptomic data (qRT-PCR for acrB expression) .
Q. How is the compound’s resistance profile analyzed mechanistically?
- Methodological Answer : Resistance often involves β-lactamase hydrolysis or target modification:
- β-Lactamase Susceptibility : Incubate with purified enzymes (e.g., TEM-1, CTX-M-15) and measure residual activity via UV-Vis (λ = 485 nm for nitrocefin hydrolysis).
- Target Mutation Screening : Perform whole-genome sequencing of resistant mutants to identify PBP3 mutations (e.g., FtsI A502V) .
Data Analysis and Contradiction Resolution
Q. How are spectral data discrepancies (e.g., NMR, IR) reconciled across studies?
- Methodological Answer :
- NMR : Ensure deuterated solvent consistency (D₂O vs. DMSO-d6 shifts protons differently).
- IR : Compare carbonyl stretches (C=O at 1740 cm⁻¹ vs. 1680 cm⁻¹ for enol tautomers).
- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What statistical approaches are used to assess the significance of catalytic efficiency variations in enantioselective synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
